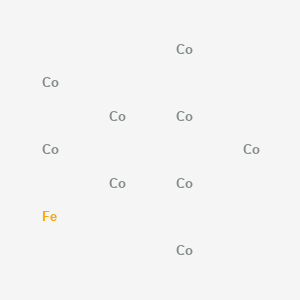
Cobalt;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt iron compounds, particularly cobalt ferrite (CoFe₂O₄), are of significant interest due to their unique properties and wide range of applications. Cobalt ferrite is a hard, magnetic material with high chemical stability and mechanical hardness. It is known for its excellent magnetic properties, making it suitable for various industrial and biomedical applications .
Méthodes De Préparation
Cobalt iron compounds can be synthesized using several methods, including:
Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Co-precipitation Method: Metal salts are precipitated using a base, followed by washing, drying, and calcination to obtain the desired compound.
Hydrothermal Method: This involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Microemulsion Method: This method uses microemulsions as nanoreactors to control the size and shape of the nanoparticles.
Analyse Des Réactions Chimiques
Cobalt iron compounds undergo various chemical reactions, including:
Oxidation: Cobalt can react with oxygen to form cobalt(II) oxide (CoO) or cobalt(III) oxide (Co₂O₃).
Reduction: Cobalt(III) compounds can be reduced to cobalt(II) compounds using reducing agents.
Substitution: Cobalt can form complexes with various ligands, leading to substitution reactions.
Common reagents used in these reactions include oxygen, hydrogen, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cobalt iron compounds have numerous scientific research applications:
Biomedical Applications: Due to their magnetic properties, cobalt ferrite nanoparticles are used in magnetic resonance imaging (MRI), drug delivery, and hyperthermia treatment.
Energy Storage: These compounds are used in the development of batteries and supercapacitors due to their high electrical conductivity and stability.
Environmental Applications: Cobalt iron compounds are used in water purification and as sensors for detecting environmental pollutants.
Mécanisme D'action
The mechanism of action of cobalt iron compounds varies depending on the application. In biomedical applications, the magnetic properties of cobalt ferrite nanoparticles allow them to be guided to specific locations in the body using an external magnetic field. Once localized, they can be used for imaging or to deliver drugs directly to target cells . In catalysis, cobalt iron compounds provide active sites for chemical reactions, facilitating the conversion of reactants to products .
Comparaison Avec Des Composés Similaires
Cobalt iron compounds are often compared with other magnetic materials such as nickel ferrite (NiFe₂O₄) and manganese ferrite (MnFe₂O₄). While all these compounds exhibit magnetic properties, cobalt ferrite is unique due to its higher coercivity and magnetocrystalline anisotropy . This makes it more suitable for applications requiring strong and stable magnetic properties.
Similar Compounds
- Nickel Ferrite (NiFe₂O₄)
- Manganese Ferrite (MnFe₂O₄)
- Zinc Ferrite (ZnFe₂O₄)
Cobalt iron compounds stand out due to their superior magnetic properties and stability, making them highly valuable in various advanced technological applications .
Propriétés
Numéro CAS |
146956-64-1 |
|---|---|
Formule moléculaire |
Co9Fe |
Poids moléculaire |
586.24 g/mol |
Nom IUPAC |
cobalt;iron |
InChI |
InChI=1S/9Co.Fe |
Clé InChI |
IJJNPNGBWHKKRF-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
![1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B15163305.png)

![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
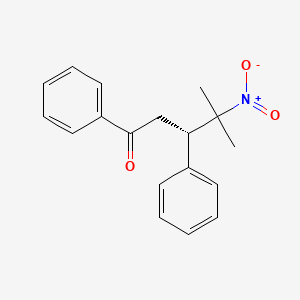
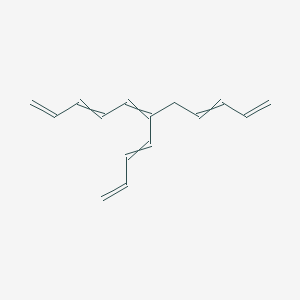
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
![Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate](/img/structure/B15163342.png)
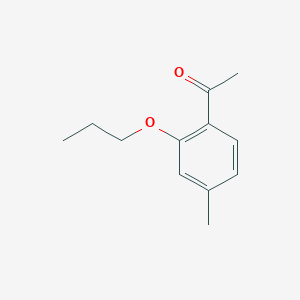
![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
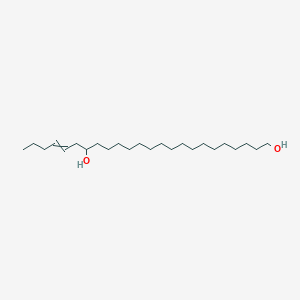
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
